molecular formula C20H21ClN2O3 B2994414 (E)-3-chloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide CAS No. 1235679-22-7

(E)-3-chloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2994414
CAS No.: 1235679-22-7
M. Wt: 372.85
InChI Key: JTXDOLCXJORHFF-VOTSOKGWSA-N
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Description

(E)-3-chloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-17-4-1-3-16(13-17)20(25)22-14-15-8-10-23(11-9-15)19(24)7-6-18-5-2-12-26-18/h1-7,12-13,15H,8-11,14H2,(H,22,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXDOLCXJORHFF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-chloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide, identified by its CAS number 1235676-53-5, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S with a molecular weight of 398.5 g/mol. The structure includes a furan ring and a piperidine moiety, which are known to contribute to the biological activity of similar compounds.

PropertyValue
CAS Number1235676-53-5
Molecular FormulaC22H26N2O3S
Molecular Weight398.5 g/mol

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the furan and piperidine groups suggests potential interactions with biological macromolecules, influencing pathways related to cellular proliferation and apoptosis.

Biological Activity

  • Anticancer Properties :
    • Studies have shown that related compounds can inhibit the growth of cancer cells by targeting specific signaling pathways. For instance, some derivatives have demonstrated efficacy as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often upregulated in cancer cells .
    • A recent study highlighted the ability of similar piperidine derivatives to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects :
    • Compounds structurally related to this compound have been reported to exhibit anti-inflammatory activity by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Neuroprotective Activity :
    • Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:

  • In Vivo Studies :
    • In animal models, derivatives showed significant tumor reduction when administered at specific dosages, indicating their potential as therapeutic agents in oncology.
  • Cell Line Studies :
    • In vitro assays demonstrated growth inhibition in various cancer cell lines, including breast and prostate cancer cells, suggesting a broad spectrum of anticancer activity.

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